molecular formula C17H18N2O2 B11344485 2-[(2,5-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole

2-[(2,5-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole

Cat. No.: B11344485
M. Wt: 282.34 g/mol
InChI Key: GLOSKSZNWFKKQO-UHFFFAOYSA-N
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Description

2-[(2,5-DIMETHYLPHENOXY)METHYL]-5-METHOXY-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that includes both benzodiazole and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-DIMETHYLPHENOXY)METHYL]-5-METHOXY-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dimethylphenol with formaldehyde to form the corresponding phenoxy derivative. This intermediate is then reacted with a benzodiazole derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-DIMETHYLPHENOXY)METHYL]-5-METHOXY-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2,5-DIMETHYLPHENOXY)METHYL]-5-METHOXY-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,5-DIMETHYLPHENOXY)METHYL]-5-METHOXY-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate: A related compound with similar structural features.

    2,5-Dimethylphenol: A precursor used in the synthesis of the target compound.

Uniqueness

2-[(2,5-DIMETHYLPHENOXY)METHYL]-5-METHOXY-1H-1,3-BENZODIAZOLE is unique due to its combination of benzodiazole and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

2-[(2,5-dimethylphenoxy)methyl]-6-methoxy-1H-benzimidazole

InChI

InChI=1S/C17H18N2O2/c1-11-4-5-12(2)16(8-11)21-10-17-18-14-7-6-13(20-3)9-15(14)19-17/h4-9H,10H2,1-3H3,(H,18,19)

InChI Key

GLOSKSZNWFKKQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=NC3=C(N2)C=C(C=C3)OC

Origin of Product

United States

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